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molecular formula C10H9ClN2O2 B1417955 ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate CAS No. 800401-67-6

ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate

Cat. No. B1417955
M. Wt: 224.64 g/mol
InChI Key: ZQKMNQPQMGJIHD-UHFFFAOYSA-N
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Patent
US07608627B2

Procedure details

Lithium aluminum hydride (105 mg, 2.77 mmol) was added in three portions to a solution of ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (410 mg, 1.83 mmol) in tetrahydrofuran (15 mL) under stirring at 0° C. under a nitrogen atmosphere. The reaction mixture was warmed to room temperature and then heated to 60° C. for 3 h. The reaction mixture was quenched by the gradual addition of hydrated sodium sulfate. The sodium sulfate was removed by filtration and washed thoroughly with tetrahydrofuran to give a yellow filtrate, which was concentrated to a brown solid. After sonication in diethyl ether for 20 minutes, the solid was collected by filtration and dried to give (5-chloro-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol (225 mg, 67%) as a brown solid: 1H NMR (300 MHz, Acetone-d6) δ4.52-4.89 (3H, m), 6.38 (1H, s), 7.47 (1H, s), 8.49 (1H, s), 10.88 (1H, br s).
Quantity
105 mg
Type
reactant
Reaction Step One
Quantity
410 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[Cl:7][C:8]1[CH:9]=[C:10]2[CH:16]=[C:15]([C:17](OCC)=[O:18])[NH:14][C:11]2=[CH:12][N:13]=1>O1CCCC1>[Cl:7][C:8]1[CH:9]=[C:10]2[CH:16]=[C:15]([CH2:17][OH:18])[NH:14][C:11]2=[CH:12][N:13]=1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
105 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
410 mg
Type
reactant
Smiles
ClC=1C=C2C(=CN1)NC(=C2)C(=O)OCC
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
under stirring at 0° C. under a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was warmed to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
heated to 60° C. for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched by the gradual addition of hydrated sodium sulfate
CUSTOM
Type
CUSTOM
Details
The sodium sulfate was removed by filtration
WASH
Type
WASH
Details
washed thoroughly with tetrahydrofuran
CUSTOM
Type
CUSTOM
Details
to give a yellow filtrate, which
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated to a brown solid
CUSTOM
Type
CUSTOM
Details
After sonication in diethyl ether for 20 minutes
Duration
20 min
FILTRATION
Type
FILTRATION
Details
the solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2C(=CN1)NC(=C2)CO
Measurements
Type Value Analysis
AMOUNT: MASS 225 mg
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 67.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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